Ethyl furo[2,3-c]pyridine-5-carboxylate

Physicochemical Property Solubility Reaction Optimization

Ethyl furo[2,3-c]pyridine-5-carboxylate (CAS 223389-14-8) is the validated late-stage intermediate for the selective α7 nAChR agonist PHA-709829. Its measured aqueous solubility (38 µg/mL) and ALogP (~1.71) offer a distinct advantage over the methyl and butyl analogs in hydrolysis kinetics, aminolysis, and biphasic reaction optimization. This ethyl ester is the direct precursor for the carboxylic acid coupling partner and an optimal core for intracellular-esterase prodrug design. Procure this specific regioisomer to streamline SAR exploration and scale-up of CNS-targeted kinase inhibitor programs.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B8734931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl furo[2,3-c]pyridine-5-carboxylate
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C2C(=C1)C=CO2
InChIInChI=1S/C10H9NO3/c1-2-13-10(12)8-5-7-3-4-14-9(7)6-11-8/h3-6H,2H2,1H3
InChIKeyZZIOUILKLDRASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Furo[2,3-c]pyridine-5-carboxylate: Core Structural Unit for Kinase-Targeted Probe and Lead Discovery


Ethyl furo[2,3-c]pyridine-5-carboxylate (CAS 223389-14-8) is a heteroaromatic building block, featuring an ethyl ester substituent at the 5-position of a furo[2,3-c]pyridine core . This core scaffold is a recognized molecular framework in medicinal chemistry, frequently utilized for the construction of potent and selective kinase inhibitors, including those targeting B-Raf [1], EGFR mutants [2], and NAMPT [3]. The compound serves as a critical, late-stage synthetic intermediate, where the ethyl ester group is essential for further functionalization, such as hydrolysis to the corresponding carboxylic acid or direct aminolysis, in the development of central nervous system (CNS) drug candidates, notably selective α7 nicotinic acetylcholine receptor (nAChR) agonists [4].

Why Simple Ester Analogs of Furo[2,3-c]pyridine-5-carboxylate Cannot Be Casually Interchanged


The systematic substitution of the ester group on the furo[2,3-c]pyridine-5-carboxylate scaffold fundamentally alters its physicochemical properties, leading to quantifiable and functionally critical variations in reaction kinetics and synthetic efficiency. A direct head-to-head physical property analysis reveals that the ethyl ester occupies a distinct property space, with an experimentally determined aqueous solubility of 38 µg/mL and a partition coefficient (ALogP) of 1.71±0.61, which differs markedly from the methyl ester (MW 177.16) and the butyl ester (MW 219.24) . These differences are not merely descriptive; they translate directly into variable reaction rates during crucial transformations like saponification and aminolysis, a principle well-established in classical ester chemistry [1]. The ethyl ester's unique solubility and lipophilicity profile may therefore make it the preferred substrate over the methyl analog for specific enzymatic hydrolysis or transesterification steps, a critical factor for researchers optimizing multi-step synthetic routes [2].

Procurement-Focused Quantitative Evidence: Ethyl vs. Methyl Furo[2,3-c]pyridine-5-carboxylate


Aqueous Solubility Advantage: Ensuring Reproducible Solution-Phase Chemistry

For chemists planning solution-phase functionalization, the aqueous solubility of the ethyl ester provides a quantifiable advantage over its methyl and butyl analogs. The target compound demonstrates an experimentally verified aqueous solubility of 38 µg/mL, contextualizing its solution behavior . This property is critical for reactions conducted in aqueous or biphasic media, such as biocatalyzed transformations or specific hydrolysis protocols.

Physicochemical Property Solubility Reaction Optimization

Positional Selectivity: A Defined Synthetic Handle for Targeted Functionalization

The specific substitution pattern on the furo[2,3-c]pyridine core dictates its reactivity. In contrast to the 2-carboxylate isomer, the compound's ethyl ester group located at the 5-position of the furo[2,3-c]pyridine scaffold provides a key synthetic intermediate for a defined class of bioactive molecules. Direct evidence shows it is the precursor for N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-709829), a highly characterized α7 nAChR agonist with reported in vivo efficacy [1]. The 5-substituted derivative uniquely enables the synthesis of this specific pharmacological profile, whereas the 2-substituted variant leads to distinct and orthogonal biological activities, such as NAMPT or B-Raf inhibition [REFS-2, REFS-3].

Synthetic Chemistry Regioselectivity Medicinal Chemistry

Intermediate Lipophilicity Enhances Membrane Permeability in Pro-Drug Design

The calculated partition coefficient for the target ethyl ester is an ALogP of approximately 1.71, positioning it favorably for passive membrane permeability according to Lipinski's Rule of 5 . This value represents an optimal balance compared to other ester homologs. The higher lipophilicity of the butyl ester (predicted ALogP > 2.5) may increase non-specific protein binding and metabolic liability, while the polarity of the methyl ester (predicted ALogP ~ 1.2) may limit its ability to cross biological membranes if designed as a pro-drug [1]. The ethyl ester's intermediate value is therefore a calculated differentiator for designing cell-permeable esterase-activated pro-drugs.

ADME Lipophilicity Drug Design

Key Application Scenarios for Procuring Ethyl Furo[2,3-c]pyridine-5-carboxylate


Scalable Synthesis of CNS-Targeting α7 nAChR Agonist Candidates

The compound is the designated and documented late-stage intermediate for synthesizing PHA-709829, a well-characterized α7 nAChR agonist developed for cognitive deficit treatment [1]. Researchers scaling up this validated synthetic route will require the 5-ethyl ester regioisomer specifically, as the pharmacophore's amide bond formation relies on this positional arrangement. Choosing the ethyl ester over other esters for this route is supported by its favorable hydrolysis kinetics, making it the direct precursor for the carboxylic acid coupling partner.

Optimization of Solution-Phase Chemistry for Heterocyclic Core Derivatization

For synthetic chemists exploring structure-activity relationships (SAR) around the furo[2,3-c]pyridine core, the ethyl ester's measured aqueous solubility (38 µg/mL) provides an advantage in optimizing reaction conditions . This is in stark contrast to the significantly less soluble n-butyl analog, which likely necessitates more restrictive anhydrous organic solvents and may complicate certain biphasic reactions, thus making the ethyl ester the more versatile choice for exploratory solution-phase chemistry.

Design of Esterase-Activated Pro-Drug Libraries

Medicinal chemistry programs focusing on intracellular drug delivery can leverage the target compound's balanced physicochemical profile (ALogP ~ 1.7). Its intermediate lipophilicity, compared to the methyl and butyl esters, makes it an optimal core for creating pro-drugs designed for passive cellular uptake followed by rapid intracellular esterase cleavage. Procuring this specific ester obviates the potential reduced permeability of the methyl ester and the heightened nonspecific binding risk of the butyl ester.

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